

Demeton-o-sulfone: A Technical Review of its Chemistry, Toxicology, and Analysis

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Compound of Interest

Compound Name: Demeton-o sulfone

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Introduction

Demeton-o-sulfone is an organophosphate and a metabolite of the insecticide Demeton. The Demeton insecticide was first introduced by Bayer in 1951 and was notable for being one of the first systemic insecticides.^[1] It exists as a mixture of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiol isomer).^[1] Demeton-o-sulfone is formed in biological and environmental systems through the oxidation of Demeton-O.^[2] This metabolic process involves the conversion of the thioether group to a sulfoxide and subsequently to the more stable sulfone.^[2] Like other organophosphates, the primary mechanism of toxicity for Demeton-o-sulfone is the inhibition of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system. This technical guide provides a comprehensive review of the available scientific literature on Demeton-o-sulfone, with a focus on its chemical and physical properties, synthesis, analytical methodologies, toxicology, and environmental fate.

Chemical and Physical Properties

Demeton-o-sulfone is the sulfone metabolite of the Demeton-O isomer. While specific experimental data for Demeton-o-sulfone is limited in the literature, properties can be inferred from its structure and data available for the closely related Demeton-S-methyl sulfone. The sulfone group increases the polarity and stability of the molecule compared to its parent compound.

Table 1: Chemical Identification of Demeton-o-sulfone

Property	Value	Source
IUPAC Name	diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ ⁵ -phosphane	[3][4]
CAS Number	4891-54-7	[3][4]
Molecular Formula	C ₈ H ₁₉ O ₅ PS ₂	[3]
Molecular Weight	290.3 g/mol	[3]
Canonical SMILES	CCOP(=S)(OCC)OCCS(=O)(=O)CC	[4]
InChI Key	GZJFADYLHPWSII-UHFFFAOYSA-N	[3]

Table 2: Physicochemical Properties of Demeton Analogs (Data for Demeton-S-methyl sulfone)

Property	Value	Source
Appearance	White to pale yellowish, microcrystalline	
Odor	Practically odorless	
Boiling Point	120°C at 0.03 mm Hg; 144°C at 0.12 mm Hg	
Vapor Pressure	0.5 × 10 ⁻³ mm Hg at 20°C	
Solubility	Miscible with water; soluble in most organic solvents	
Specific Gravity	1.416 at 20°C/4°C	

Synthesis and Metabolism

The synthesis of Demeton involves the reaction of 2-hydroxyethylethyl sulfide with diethyl phosphorochloridothioate in toluene in the presence of anhydrous sodium carbonate and metallic copper. This process typically results in a mixture of Demeton-S and Demeton-O isomers.^[1] Demeton-o-sulfone is then formed through the oxidation of the Demeton-O isomer. This oxidation can be achieved using various oxidizing agents.

Metabolic Pathway of Demeton-O

The metabolic transformation of Demeton-O to Demeton-o-sulfone is a two-step oxidation process that occurs in biological systems and the environment. The thioether group is first oxidized to a sulfoxide, which is then further oxidized to the more stable sulfone.^[2]



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Caption: Metabolic oxidation of Demeton-O to Demeton-o-sulfone.

Toxicological Profile

The primary mechanism of toxicity for Demeton-o-sulfone, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.

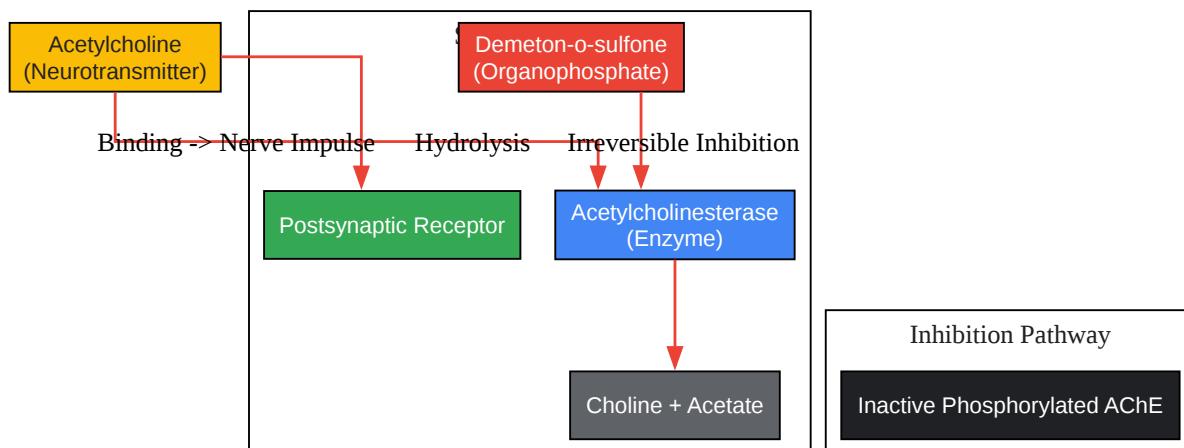
Table 3: Acute Toxicity Data for Demeton (Isomer Mixture)

Species	Route	LD50 (mg/kg)	Source
Rat (oral)	Oral	1.5	[5]
Rabbit (oral)	Oral	5 (LDLo)	[5]
Mouse (oral)	Oral	7.85 (LDLo)	[5]

Note: Specific LD50 values for Demeton-o-sulfone were not found in the reviewed literature. The data presented is for the parent Demeton mixture and should be interpreted with caution.

Acetylcholinesterase Inhibition Pathway

The inhibition of acetylcholinesterase by organophosphates is an irreversible process involving the phosphorylation of the serine hydroxyl group in the active site of the enzyme. This covalent modification renders the enzyme inactive.



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Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Environmental Fate

Information on the environmental fate of Demeton-o-sulfone is limited. However, as a metabolite of Demeton, its presence in the environment is linked to the use of the parent insecticide. The sulfone group generally increases the persistence of the molecule in the environment compared to the parent thioether or the sulfoxide metabolite.^[2]

Experimental Protocols

Synthesis of Sulfones from Sulfides (General Protocol)

While a specific protocol for the synthesis of Demeton-o-sulfone was not found, a general method for the oxidation of sulfides to sulfones involves the use of an oxidizing agent such as hydrogen peroxide.

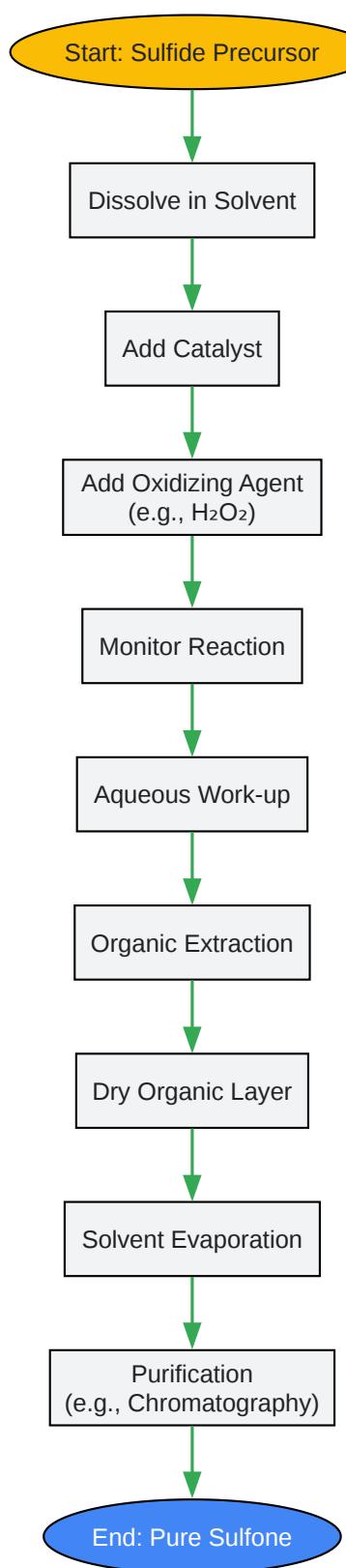
Materials:

- Sulfide precursor (e.g., Demeton-O)
- 30% Hydrogen peroxide (H_2O_2)
- Catalyst (e.g., tantalum carbide or niobium carbide)[\[6\]](#)
- Solvent (e.g., ethanol)
- Reaction vessel
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

- Dissolve the sulfide precursor in a suitable solvent in the reaction vessel.
- Add the catalyst to the solution.
- Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture while stirring. The reaction may be exothermic, so cooling may be necessary.
- Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
- Once the reaction is complete, quench any excess hydrogen peroxide by adding a reducing agent (e.g., sodium sulfite solution).

- Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts.
- Extract the product into an organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product using a suitable technique, such as column chromatography, to obtain the pure sulfone.



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Caption: General workflow for the synthesis of sulfones from sulfides.

Analytical Methodology: LC-MS for Demeton-S-methylsulfone in Agricultural Products

A sensitive method for the simultaneous determination of demeton-S-methyl, its sulfoxide, and its sulfone in agricultural products has been developed using liquid chromatography coupled with mass spectrometry (LC-MS).^{[7][8]}

Sample Preparation (QuEChERS-based):

- Homogenize the sample (e.g., fruits, vegetables) with antioxidants like L-ascorbic acid.^[7]
- Extract a known weight of the homogenized sample with acetone.^[7]
- Re-extract an aliquot of the crude extract with ethyl acetate using an Extrelut column.^[7]
- For lipid-rich samples, perform a hexane/acetonitrile partitioning step.^[7]
- Clean up the extract using a PSA (primary secondary amine) column or a tandem graphitized carbon/PSA column.^[7]

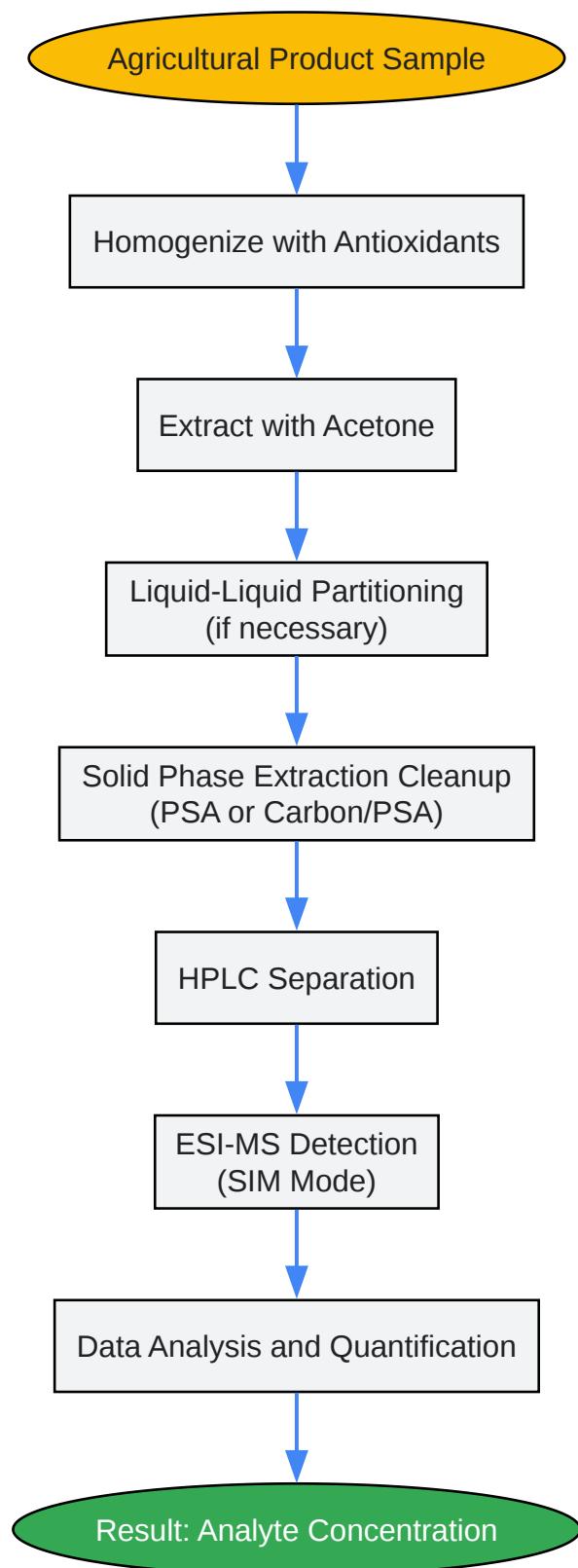
LC-MS Analysis:

- Chromatography: High-performance liquid chromatography (HPLC) is used to separate the analytes.
- Ionization: Electrospray ionization (ESI) in positive mode is typically used.
- Detection: Mass spectrometry in selected ion monitoring (SIM) mode allows for sensitive and selective detection of the target compounds.^[7]

Method Validation:

- Recoveries: Average recoveries for Demeton-S-methyl and its metabolites from various agricultural products were reported to be between 73.8% and 102.5%.^[7]
- Precision: Relative standard deviations were reported to be $\leq 5.7\%$.^[7]

- Limit of Detection (LOD): For the related oxydemeton-methyl and its sulfone in biological samples, LODs of 1 ng/g and 2 ng/g, respectively, have been achieved.[9]



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Caption: Workflow for the analysis of Demeton metabolites by LC-MS.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to measure acetylcholinesterase activity and its inhibition.[\[10\]](#)

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

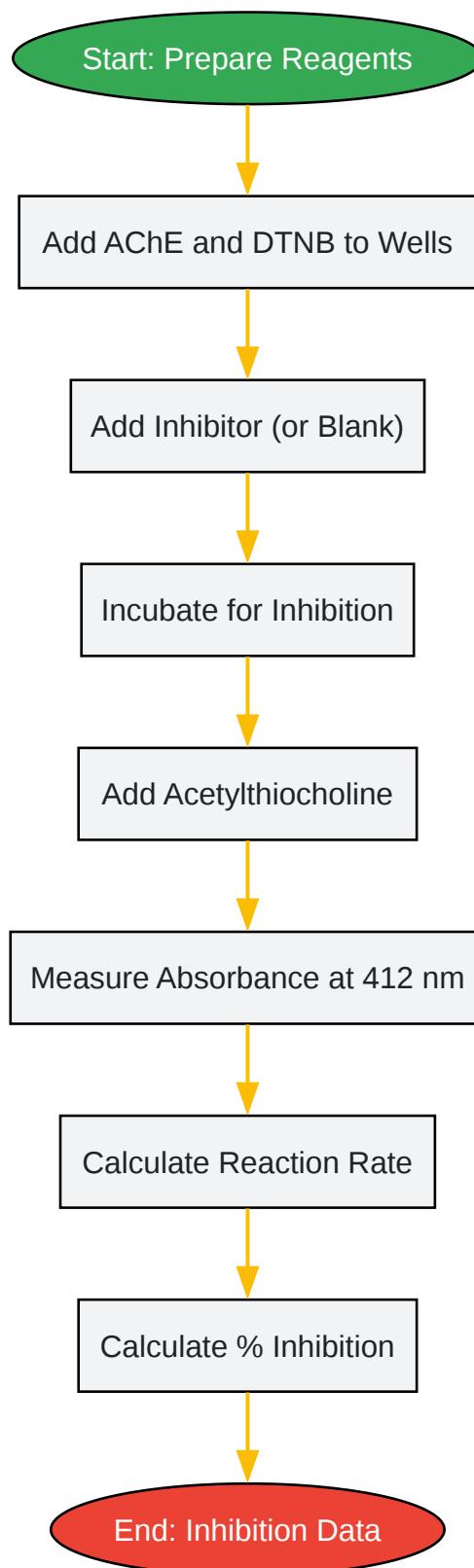
Materials:

- Acetylcholinesterase (AChE) solution
- Phosphate buffer (e.g., PBS, pH 7.4)
- DTNB solution
- Acetylthiocholine iodide solution
- Inhibitor solution (e.g., Demeton-o-sulfone)
- 96-well microplate
- Microplate reader

Procedure:

- In a 96-well plate, add the AChE solution and the DTNB solution to each well.
- Add the inhibitor solution (or a blank solvent for control) to the appropriate wells and incubate for a specific time to allow for the inhibition reaction.
- Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate to all wells.

- Immediately measure the absorbance at 412 nm at different time points using a microplate reader.
- Calculate the rate of the reaction (change in absorbance per unit time).
- The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the control wells.



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Caption: Workflow for the Ellman's assay for AChE inhibition.

Conclusion

Demeton-o-sulfone is a significant metabolite of the organophosphate insecticide Demeton. Its primary toxicological action is the irreversible inhibition of acetylcholinesterase. While specific quantitative data for Demeton-o-sulfone is scarce in the publicly available literature, its chemical properties, metabolic pathways, and mechanism of action can be understood from the extensive research on its parent compounds and related metabolites. The analytical methods and experimental protocols described in this guide provide a framework for researchers working with this and similar organophosphate compounds. Further research is warranted to fully characterize the toxicological and environmental profile of Demeton-o-sulfone.

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